4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, and sulfonamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with maleic anhydride to yield the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of protease and kinase enzymes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Chloro-2-fluorophenyl isocyanate: Used in the synthesis of various organic compounds.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
4-(3′-Chloro-4′-fluoroanilino)-6-hydroxy-7-methoxyquinazolin: Studied for its anticancer properties .
Properties
IUPAC Name |
4-[[4-chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O4S/c17-13-14(20-9-5-7-10(8-6-9)26(19,24)25)16(23)21(15(13)22)12-4-2-1-3-11(12)18/h1-8,20H,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXABIEJQMYRDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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